molecular formula C28H28N6O6S B2729901 N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide CAS No. 394661-76-8

N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2729901
CAS No.: 394661-76-8
M. Wt: 576.63
InChI Key: QWWRHQMKXKBQIB-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core functionalized with a 2,5-dimethoxyphenyl group at position 4, a thioether-linked 2-oxo-2-(m-tolylamino)ethyl moiety at position 5, and a 4-methyl-3-nitrobenzamide substituent at the methyl group of the triazole ring. Its synthesis likely involves multistep reactions, including cyclization, nucleophilic substitution, and amidation. The compound’s design incorporates pharmacophoric elements such as the triazole ring (known for metabolic stability), the nitro group (electron-withdrawing properties), and the thioether linkage (enhanced lipophilicity), making it a candidate for biological activity studies.

Properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O6S/c1-17-6-5-7-20(12-17)30-26(35)16-41-28-32-31-25(33(28)23-14-21(39-3)10-11-24(23)40-4)15-29-27(36)19-9-8-18(2)22(13-19)34(37)38/h5-14H,15-16H2,1-4H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWRHQMKXKBQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group and the thioether linkage contributes to its structural complexity and potential reactivity. The nitro group may enhance its biological potency by influencing electron distribution within the molecule.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance, related triazole derivatives have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds typically range from 36.5 to 372 μM against different strains .

Compound Target Bacteria MIC (μM) MBC (μM)
Triazole Derivative AMRSA248–372372–1240
Triazole Derivative BE. coli36.573.1

The specific compound may exhibit similar or enhanced activity due to its unique substituents, particularly the dimethoxyphenyl and nitro groups.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies on related triazole compounds suggest that they can effectively combat fungal infections, with some derivatives achieving significant antifungal activity at low concentrations .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell wall synthesis or DNA replication in microbial cells.
  • Disruption of Membrane Integrity : By affecting membrane permeability through ergosterol synthesis inhibition, the compound can lead to cell lysis in fungi.
  • Interaction with Receptors : It may also interact with biological receptors or enzymes that are crucial for cellular functions in pathogens.

Case Studies and Research Findings

A study investigating various triazole derivatives highlighted the structure-activity relationship (SAR) that influences their antimicrobial efficacy. Modifications such as the introduction of methoxy groups or changes in substituent patterns were shown to enhance activity against resistant strains .

In another case study focusing on the synthesis of similar compounds, researchers reported promising results in vitro against multiple bacterial strains with MIC values significantly lower than those of conventional antibiotics like ampicillin .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring, such as N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide, exhibit significant antimicrobial properties. Triazoles are known for their efficacy against a variety of pathogens including bacteria and fungi. Studies have shown that derivatives of triazole can inhibit the growth of resistant strains of bacteria, making them candidates for new antibiotic therapies .

Anticancer Properties

The compound has been investigated for its anticancer potential. Triazole derivatives are reported to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of the nitro group in this compound may enhance its activity against specific cancer types by targeting cellular pathways involved in tumor growth .

Antifungal Applications

Triazoles are widely used as antifungal agents in clinical settings. The specific structure of this compound could offer improved efficacy against fungal infections, particularly those resistant to existing treatments .

Fungicides

Given the antifungal properties of triazoles, this compound may serve as a fungicide in agricultural practices. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases, thus enhancing agricultural productivity and sustainability .

Plant Growth Regulators

Compounds similar to this compound may also function as plant growth regulators. Research suggests that triazole derivatives can modulate plant hormone levels and improve stress resistance in plants .

Organic Electronics

The unique chemical structure of this compound allows it to be explored as a building block for organic semiconductors. Its electronic properties could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Coatings and Polymers

The incorporation of triazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for coatings that require durability and resistance to environmental degradation .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Significant inhibition of bacterial growth observed.
Anticancer Properties Induced apoptosis in cancer cell lines tested.
Agricultural Fungicide Effective against common agricultural fungal pathogens.
Organic Electronics Promising candidate for use in OLEDs and photovoltaics.

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Comparison
Compound Name/ID Core Structure Key Substituents Functional Groups Reference
Target Compound 1,2,4-Triazole 2,5-Dimethoxyphenyl, thioether-linked m-tolylamino, 4-methyl-3-nitrobenzamide Triazole, thioether, amide, nitro
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Acetylpyridinyl, benzamide Thiadiazole, acetyl, amide
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Thiazolidinone 4-Chlorophenyl, benzothiazole Thiazolidinone, carboxamide
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, halogenated ketones Triazole, sulfonyl, thione

Key Observations :

  • The target compound’s 1,2,4-triazole core distinguishes it from thiadiazole (8a) or thiazolidinone (4g) analogs.
  • Its thioether linkage is structurally analogous to S-alkylated triazoles in but differs in substituent complexity .
  • The nitrobenzamide group is rare in the cited analogs; most related compounds feature simpler amides or carboxamides (e.g., 8a, 4g) .

Key Observations :

  • The target compound’s synthesis would likely mirror S-alkylated triazole protocols () but with additional steps for introducing the nitrobenzamide and dimethoxyphenyl groups.
  • Yields for analogous compounds range from 45% to 80%, suggesting moderate efficiency for such multistep syntheses .
Physicochemical Properties
Compound Melting Point (°C) IR (C=O Stretching, cm⁻¹) Key Spectral Features Reference
Target Compound Not reported ~1600–1680 (amide, nitro) Expected: Triazole C=N, thioether S-CH2
8a 290 1679, 1605 Dual C=O stretches (amide, acetyl)
4g Not reported ~1600–1680 Thiazolidinone C=O, benzothiazole C=N
S-Alkylated Triazoles [10–15] 160–210 1247–1255 (C=S) Thione tautomer confirmed by NMR/IR

Key Observations :

  • The target compound’s nitro group would reduce solubility compared to non-nitrated analogs (e.g., 8a).
  • Thioether linkages (as in S-alkylated triazoles) enhance lipophilicity but may reduce metabolic stability .

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